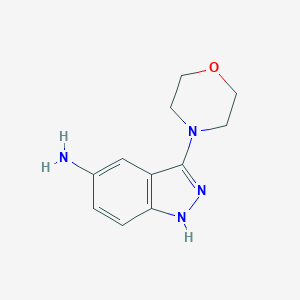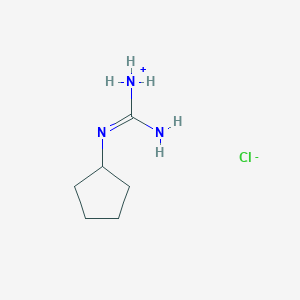
4-(3-acetylphenyl)benzoic Acid
カタログ番号 B177596
CAS番号:
199678-04-1
分子量: 240.25 g/mol
InChIキー: NNPZXRZBAVBTGL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-acetylphenyl)benzoic Acid is a compound with the molecular formula C15H12O3 . It contains a total of 31 bonds, including 19 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 ketone (aromatic), and 1 hydroxyl group .
Synthesis Analysis
The synthesis of 4-(3-acetylphenyl)benzoic Acid can be achieved by the oxidation reaction of p-methylacetophenone and potassium permanganate to generate 4-acetylbenzoic acid, and then refluxing with anhydrous acetic acid for 1.5h .Molecular Structure Analysis
The molecular structure of 4-(3-acetylphenyl)benzoic Acid includes 31 bonds in total; 19 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 ketone (aromatic), and 1 hydroxyl group .科学的研究の応用
1. Corrosion Inhibitors
- Summary of Application : Benzoic acid derivatives have been investigated as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium .
- Methods of Application : The inhibition efficiency was evaluated using weight loss (WL), open circuit potential (OCP), potentiodynamic polarization method, electrochemical impedance spectroscopy (EIS), and scanning electron microscopy (SEM) analysis .
- Results : The results showed that the inhibition efficiency of these inhibitors increased with the increase in concentration .
2. Materials Research and Pharmaceutical Applications
- Summary of Application : Benzoic acid derivatives are extensively employed in co-crystal engineering for materials research and pharmaceutical applications .
- Methods of Application : The influence of weak, non-bonded interactions in BA derivatives was studied using Raman spectroscopic studies and density functional theory (DFT) calculations .
- Results : The study provided an understanding of the influence of weak, non-bonded interactions in BA derivatives .
3. Trypanocidal Activity
- Summary of Application : Benzoic acid derivatives have been found to have trypanocidal activity, which means they can kill Trypanosoma, a genus of parasites .
- Methods of Application : The compounds were tested for their trypanocidal activity and their ability to inhibit the enzyme trans-sialidase .
- Results : Three compounds showed more potent trypanocidal activity than the commercially available drugs nifurtimox and benznidazole .
4. Lyotropic Liquid Crystals
- Summary of Application : Benzoic acid derivatives have been used in the design of responsive azobenzene-based lyotropic liquid crystals .
- Methods of Application : The influence of structural modification of simple azobenzene molecules was studied using small-angle X-ray and neutron scattering (SAXS and SANS) as well as polarising light microscopy (PLM) .
- Results : UV-induced trans to cis isomerization of the samples was shown to influence ordering and optical birefringence, indicating potential applications in optical devices .
5. Trypanocidal Activity
- Summary of Application : Benzoic acid derivatives have been found to have trypanocidal activity, which means they can kill Trypanosoma, a genus of parasites .
- Methods of Application : The compounds were tested for their trypanocidal activity and their ability to inhibit the enzyme trans-sialidase .
- Results : Three compounds showed more potent trypanocidal activity than the commercially available drugs nifurtimox and benznidazole .
6. Lyotropic Liquid Crystals
- Summary of Application : Benzoic acid derivatives have been used in the design of responsive azobenzene-based lyotropic liquid crystals .
- Methods of Application : The influence of structural modification of simple azobenzene molecules was studied using small-angle X-ray and neutron scattering (SAXS and SANS) as well as polarising light microscopy (PLM) .
- Results : UV-induced trans to cis isomerization of the samples was shown to influence ordering and optical birefringence, indicating potential applications in optical devices .
Safety And Hazards
特性
IUPAC Name |
4-(3-acetylphenyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-10(16)13-3-2-4-14(9-13)11-5-7-12(8-6-11)15(17)18/h2-9H,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPZXRZBAVBTGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373321 |
Source


|
| Record name | 4-(3-acetylphenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-acetylphenyl)benzoic Acid | |
CAS RN |
199678-04-1 |
Source


|
| Record name | 4-(3-acetylphenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 199678-04-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
N-(2-cyanophenyl)acetamide
25116-00-1
3-Acetyl-2-methylquinoline-4-carboxylic acid
106380-95-4
3-(2-Carbamoylphenoxy)propanoic acid
103204-34-8
5-Bromo-2-chloro-4-methylpyridin-3-amine
1204231-59-3

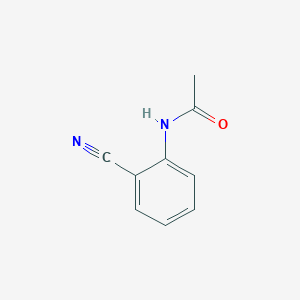


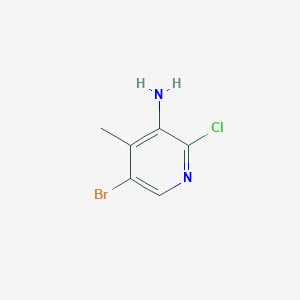
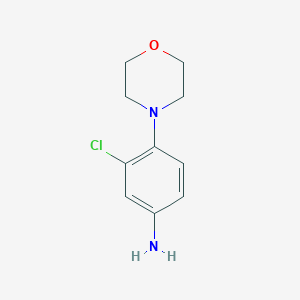
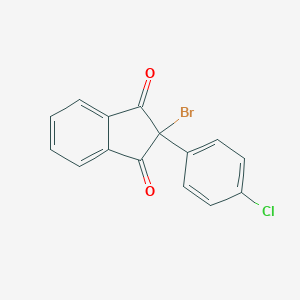

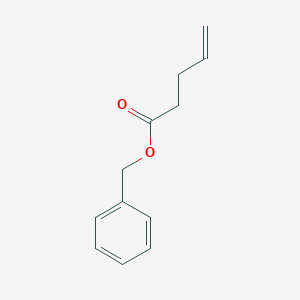

![6-Benzyl-2-phenyl-5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B177533.png)
